An In-depth Technical Guide to 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane: Predicted Properties and Experimental Blueprint
An In-depth Technical Guide to 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane: Predicted Properties and Experimental Blueprint
Introduction
Molecular Structure and Predicted Physicochemical Properties
The molecular structure of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane comprises a 2-methoxyphenyl group acylated with a 6-chlorohexanoyl chain. The presence of the electron-donating methoxy group at the ortho position of the benzene ring, the polar carbonyl group, and the flexible, halogenated alkyl chain are key determinants of its physical and chemical properties.
Table 1: Predicted Physicochemical Properties of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane
| Property | Predicted Value | Rationale and Comparative Analogs |
| Molecular Formula | C₁₃H₁₇ClO₂ | Based on structural composition. |
| Molecular Weight | 240.72 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Analogous compounds like hexanophenone and 2-methoxyacetophenone are liquids or low-melting solids.[1][2] |
| Boiling Point | > 280 °C (at 760 mmHg) | Hexanophenone boils at 265 °C.[3] The addition of a methoxy group and a chlorine atom will likely increase the boiling point due to increased molecular weight and polarity. 2-Methoxyacetophenone has a boiling point of 245-248 °C.[4] |
| Density | ~1.1 g/mL | 2-Methoxyacetophenone has a density of 1.09 g/mL.[2] The longer alkyl chain of the target molecule would slightly decrease density, but the chlorine atom would increase it. Thus, a similar density is predicted. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, ether, acetone). | The long alkyl chain and aromatic ring confer hydrophobic properties. Similar ketones are soluble in organic solvents.[1][5] |
| Refractive Index | ~1.53 | The refractive index of 2-methoxyacetophenone is approximately 1.539. The value for the target compound is expected to be in a similar range. |
Proposed Synthesis and Purification Workflow
A logical and well-established method for the synthesis of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is the Friedel-Crafts acylation of anisole (methoxybenzene).[6][7][8][9] This electrophilic aromatic substitution reaction involves the reaction of anisole with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[10] The methoxy group is an ortho-, para-directing activator, so a mixture of isomers is expected, with the para-substituted product likely being the major isomer due to reduced steric hindrance. However, the ortho-isomer, our target compound, will also be formed.
Experimental Protocol: Synthesis
-
Preparation of 6-Chlorohexanoyl Chloride: This can be prepared from 6-chlorohexanoic acid (which can be synthesized from 6-chloro-1-hexanol) by reaction with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Assembly: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). The mixture is cooled in an ice bath to 0 °C.
-
Addition of Acyl Chloride: 6-chlorohexanoyl chloride (1.0 equivalent) is dissolved in dry DCM and added dropwise to the stirred AlCl₃ suspension.
-
Addition of Anisole: Anisole (1.0 equivalent) is dissolved in dry DCM and added dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.[6] This will decompose the aluminum chloride complex.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with 1M NaOH solution, water, and brine, then dried over anhydrous sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product, containing a mixture of ortho and para isomers, can be purified using flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, should effectively separate the isomers.
Caption: Proposed workflow for the synthesis and purification of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane.
Proposed Characterization Methods
A combination of spectroscopic techniques will be essential for the structural elucidation and confirmation of the synthesized compound.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 2-methoxyphenyl group (in the range of 6.9-7.8 ppm), a singlet for the methoxy group protons (~3.9 ppm), a triplet for the methylene protons adjacent to the carbonyl group (~2.9-3.1 ppm), a triplet for the methylene protons adjacent to the chlorine atom (~3.5-3.6 ppm), and multiplets for the other methylene groups in the hexyl chain.
-
¹³C NMR: The carbon NMR spectrum should reveal a signal for the carbonyl carbon around 198-200 ppm, signals for the aromatic carbons (with the carbon bearing the methoxy group being significantly shielded), a signal for the methoxy carbon around 55 ppm, and signals for the carbons of the alkyl chain.
Infrared (IR) Spectroscopy
The IR spectrum will provide crucial information about the functional groups present.[12][13][14][15][16]
-
A strong, sharp absorption band between 1680-1690 cm⁻¹ is expected for the C=O stretch of the aryl ketone, with the frequency lowered from the typical 1715 cm⁻¹ due to conjugation with the aromatic ring.[16]
-
Characteristic C-H stretching vibrations for the aromatic ring will appear just above 3000 cm⁻¹ , while the aliphatic C-H stretches will be just below 3000 cm⁻¹ .
-
Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
Strong C-O stretching bands for the aryl ether will be present around 1250 cm⁻¹ and 1020-1050 cm⁻¹ .
-
A C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.[17][18][19][20]
-
The molecular ion peak (M⁺) should be observed at m/z 240, with an M+2 peak at m/z 242 with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.
-
A prominent fragment is expected from the alpha-cleavage of the alkyl chain, resulting in a 2-methoxybenzoyl cation at m/z 135.[19]
-
Another significant fragmentation pathway would be the loss of the chloropentyl radical, also leading to the m/z 135 fragment.
-
Cleavage of the bond between the aromatic ring and the carbonyl group could produce a fragment at m/z 77, corresponding to the phenyl cation.[19]
Safety and Handling
While specific toxicity data for 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is not available, a cautious approach should be adopted based on the hazards associated with its structural components: aromatic ketones and chlorinated hydrocarbons.[21][22][23][24]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.[21]
-
Flammability: The compound is likely to be a combustible liquid with a high flash point, similar to hexanophenone (>110 °C).[25] Keep away from heat, sparks, and open flames.[23]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
This guide provides a comprehensive, albeit predictive, technical overview of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane. The proposed synthetic and analytical workflows are based on established and reliable chemical principles, offering a solid foundation for any researcher venturing to synthesize and characterize this novel compound.
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